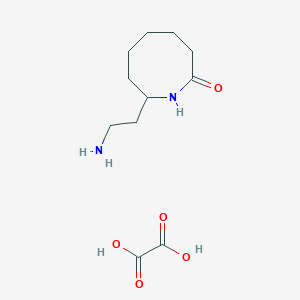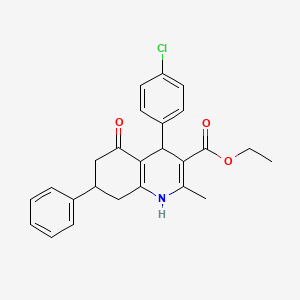
8-(2-aminoethyl)-2-azocanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-aminoethyl)-2-azocanone oxalate, also known as Azo8, is a chemical compound that has been studied for its potential use in scientific research. Azo8 is a photoactivatable compound that can be used to study cellular processes and signaling pathways.
作用機序
8-(2-aminoethyl)-2-azocanone oxalate works by releasing nitric oxide (NO) upon activation by light. NO is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune responses. 8-(2-aminoethyl)-2-azocanone oxalate can be used to study the role of NO in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
8-(2-aminoethyl)-2-azocanone oxalate has been shown to have a variety of biochemical and physiological effects. 8-(2-aminoethyl)-2-azocanone oxalate can induce vasodilation, which can lead to a decrease in blood pressure. 8-(2-aminoethyl)-2-azocanone oxalate can also modulate neurotransmission, which can affect cognitive function. 8-(2-aminoethyl)-2-azocanone oxalate can also modulate immune responses, which can affect inflammation and autoimmune diseases.
実験室実験の利点と制限
The advantages of using 8-(2-aminoethyl)-2-azocanone oxalate in lab experiments include its photoactivatable nature, which allows researchers to control the timing and location of the activation. 8-(2-aminoethyl)-2-azocanone oxalate is also relatively easy to synthesize and has a high yield. The limitations of using 8-(2-aminoethyl)-2-azocanone oxalate in lab experiments include its potential toxicity and the need for specialized equipment to activate it with light.
将来の方向性
There are many future directions for the use of 8-(2-aminoethyl)-2-azocanone oxalate in scientific research. One direction is to use 8-(2-aminoethyl)-2-azocanone oxalate to study the role of NO in cancer. NO has been shown to have both pro- and anti-tumor effects, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in tumor progression. Another direction is to use 8-(2-aminoethyl)-2-azocanone oxalate to study the role of NO in neurodegenerative diseases. NO has been shown to play a role in the pathogenesis of Alzheimer's disease and Parkinson's disease, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in these diseases. Finally, 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in cardiovascular diseases. NO plays a key role in the regulation of blood pressure and vascular tone, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in hypertension and other cardiovascular diseases.
Conclusion:
In conclusion, 8-(2-aminoethyl)-2-azocanone oxalate is a photoactivatable compound that has been used in scientific research to study cellular processes and signaling pathways. 8-(2-aminoethyl)-2-azocanone oxalate works by releasing NO upon activation by light, which allows researchers to control the timing and location of the activation. 8-(2-aminoethyl)-2-azocanone oxalate has a variety of biochemical and physiological effects and has advantages and limitations for lab experiments. There are many future directions for the use of 8-(2-aminoethyl)-2-azocanone oxalate in scientific research, including the study of NO in cancer, neurodegenerative diseases, and cardiovascular diseases.
合成法
8-(2-aminoethyl)-2-azocanone oxalate can be synthesized using a two-step process. The first step involves the synthesis of 8-(2-aminoethyl)-2-azocanone, which can be done by reacting 1,4-diaminobutane with ethyl chloroformate in the presence of triethylamine. The second step involves the formation of the oxalate salt of 8-(2-aminoethyl)-2-azocanone oxalate by reacting 8-(2-aminoethyl)-2-azocanone oxalate with oxalic acid.
科学的研究の応用
8-(2-aminoethyl)-2-azocanone oxalate has been used in scientific research to study cellular processes and signaling pathways. 8-(2-aminoethyl)-2-azocanone oxalate can be used to study protein-protein interactions, protein localization, and protein function. 8-(2-aminoethyl)-2-azocanone oxalate can be activated by light, which allows researchers to control the timing and location of the activation. This makes 8-(2-aminoethyl)-2-azocanone oxalate a powerful tool for studying cellular processes and signaling pathways.
特性
IUPAC Name |
8-(2-aminoethyl)azocan-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c10-7-6-8-4-2-1-3-5-9(12)11-8;3-1(4)2(5)6/h8H,1-7,10H2,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODXMJNUTFCBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NC(=O)CC1)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5190734 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)

![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)
